Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H18ClNO3S and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
A study on the crystal structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, highlighted its structure comprising a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The importance of this analysis lies in understanding the molecular configuration, which can influence the compound's reactivity and interaction with other molecules, thereby informing its potential applications in material science and pharmaceuticals (Vasu et al., 2004).
Antibacterial and Anti-inflammatory Potential
Research into the synthesis of derivatives from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed the formation of compounds with promising antibacterial, antifungal, and anti-inflammatory activities. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial and non-steroidal anti-inflammatory agents (B. Narayana et al., 2006).
Chemoselective Synthesis
A chemoselective synthesis approach was demonstrated for 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, showcasing the ability to selectively introduce functional groups into the thiophene ring. Such chemoselectivity is crucial for the targeted synthesis of complex molecules, opening avenues in synthetic organic chemistry and drug design (S. Jayaraman et al., 2010).
Novel Transformations for Thienopyrimidine Synthesis
Investigations into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis revealed unique pathways to derive new heterocyclic compounds. Such research is fundamental to expanding the toolkit of organic chemists, enabling the discovery of new materials and pharmacologically active molecules (N. Pokhodylo et al., 2010).
Anticancer Activity
The synthesis and evaluation of novel thiophene and benzothiophene derivatives for their anti-proliferative activity against various cancer cell lines underscore the potential of such compounds in anticancer drug development. This research highlights the importance of structural modification in enhancing biological activity, offering insights into the design of new anticancer agents (R. Mohareb et al., 2016).
Properties
IUPAC Name |
methyl 2-(2-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-7-4-5-9-10(6-7)20-13(11(9)14(18)19-3)16-12(17)8(2)15/h7-8H,4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEFOJDJXQSYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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